molecular formula C17H25BO3 B13585599 2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13585599
M. Wt: 288.2 g/mol
InChI Key: XTCOIWJYQISBQX-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzopyran ring system fused with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a benzopyran derivative with a boronic ester. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or THF (tetrahydrofuran) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzopyran or dioxaborolane rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can affect various pathways, including catalytic processes and binding to specific proteins or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical behavior.

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-15(2)10-9-12-7-8-13(11-14(12)19-15)18-20-16(3,4)17(5,6)21-18/h7-8,11H,9-10H2,1-6H3

InChI Key

XTCOIWJYQISBQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(O3)(C)C)C=C2

Origin of Product

United States

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